Cyclopropyl phenyl ketone
Overview
Description
Cyclopropyl phenyl ketone, also known as benzoylcyclopropane, is an organic compound with the molecular formula C10H10O. It is characterized by a cyclopropyl group attached to a phenyl ring through a carbonyl group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Mechanism of Action
C10H10OC_{10}H_{10}OC10H10O
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Target of Action
It’s known that the compound is used as a starting reagent in various chemical reactions .
Mode of Action
Cyclopropyl phenyl ketone is used to prepare α-cyclopropylstyrene via the Wittig reaction in dimethyl sulfoxide . It also serves as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via a TiCl4-n-Bu4NI-induced ring-opening reaction .
Biochemical Pathways
The compound plays a crucial role in the synthesis of α-cyclopropylstyrene and the formation of (z)-titanium enolate .
Result of Action
The primary result of this compound’s action is the formation of α-cyclopropylstyrene and (Z)-titanium enolate . These compounds have various applications in organic chemistry.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the Wittig reaction used to prepare α-cyclopropylstyrene requires dimethyl sulfoxide as a solvent . Additionally, the compound may discolor to yellow on storage .
Biochemical Analysis
Biochemical Properties
It has been used in the preparation of α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide This suggests that Cyclopropyl phenyl ketone may interact with certain enzymes and other biomolecules in the context of these reactions
Molecular Mechanism
It has been used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring opening reaction This suggests that it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl phenyl ketone can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarbonitrile with phenylboronic acid. This reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired ketone .
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of cyclopropylmethyl ketone with phenylmagnesium bromide. This Grignard reaction is followed by hydrolysis to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl phenyl carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with lithium aluminum hydride yields cyclopropyl phenyl methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Cyclopropyl phenyl carboxylic acid.
Reduction: Cyclopropyl phenyl methanol.
Substitution: Various substituted cyclopropyl phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl phenyl ketone has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It serves as a starting material for the synthesis of various fine chemicals and agrochemicals.
Comparison with Similar Compounds
Cyclopropyl phenyl ketone can be compared with other similar compounds such as:
Cyclopropyl methyl ketone: Similar in structure but with a methyl group instead of a phenyl group.
Phenylacetone: Contains a phenyl group attached to an acetone moiety.
Cyclohexyl phenyl ketone: Features a cyclohexyl group instead of a cyclopropyl group.
Uniqueness: this compound is unique due to the presence of the strained cyclopropyl ring, which imparts distinct reactivity and stability compared to its analogs .
Properties
IUPAC Name |
cyclopropyl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRHFTYXYCVOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188345 | |
Record name | Cyclopropyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188345 | |
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Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Cyclopropyl phenyl ketone | |
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CAS No. |
3481-02-5 | |
Record name | Benzoylcyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3481-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopropyl phenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481025 | |
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Record name | Cyclopropyl phenyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10743 | |
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Record name | Cyclopropyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.418 | |
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Record name | CYCLOPROPYL PHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZE54S9VGF | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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